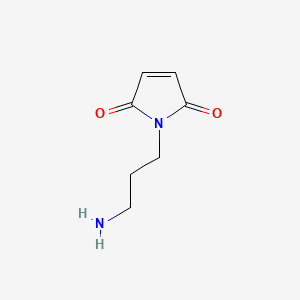

![molecular formula C10H15NO2 B1149048 3-Aminobici[2.2.1]hept-5-eno-2-carboxilato de etilo CAS No. 105786-34-3](/img/structure/B1149048.png)

3-Aminobici[2.2.1]hept-5-eno-2-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

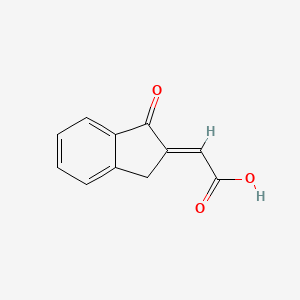

Descripción

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is an organic compound from the class of bicyclic compounds. It is a colorless liquid at room temperature and is a derivative of bicyclo[2.2.1]heptane. This compound is used in various scientific research applications, such as the synthesis of other compounds, as a pharmaceutical intermediate, and as a reagent in organic synthesis. It is also used in the production of certain drugs and in the manufacture of some food additives.

Aplicaciones Científicas De Investigación

Sabores y Fragancias

“3-Aminobici[2.2.1]hept-5-eno-2-carboxilato de etilo” se utiliza en la industria de sabores y fragancias {svg_1}. Es conocido por sus propiedades organolépticas verdes, de melón y afrutadas {svg_2}.

Síntesis de Enantiómeros

Este compuesto se ha utilizado en la síntesis de enantiómeros {svg_3}. Específicamente, “2,3-diendo-3-aminobici[2.2.2]oct-5-eno-2-carboxilato de etilo” se resolvió con ácido O,O’-dibenzoiltartárico a través de la formación de sal diastereomérica {svg_4}.

Creación de Sistemas Bicíclicos Polifuncionalizados

El compuesto se ha utilizado en la creación de sistemas bicíclicos polifuncionalizados {svg_5}. Reaccionó de forma extremadamente selectiva con una variedad de electrófilos para dar una gama de estos sistemas {svg_6}.

Formación de Epóxidos

Se ha utilizado en reacciones con ácido m-cloroperoxibenzoico (MCPBA) para formar epóxidos {svg_7}. Este es un tipo de éter cíclico que es un anillo de tres átomos que consiste en un átomo de oxígeno y dos átomos de carbono {svg_8}.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate involves the conversion of starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Ethyl acetoacetate", "1,3-cyclohexadiene", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Ethanol", "Diethyl ether", "Sodium chloride", "Magnesium sulfate" ], "Reaction": [ "Step 1: The reaction between Ethyl acetoacetate and 1,3-cyclohexadiene in the presence of sodium ethoxide yields Ethyl 2-(cyclohex-3-en-1-yl)acetoacetate.", "Step 2: The reaction between Ethyl 2-(cyclohex-3-en-1-yl)acetoacetate and hydroxylamine hydrochloride in ethanol and acetic acid mixture yields Ethyl 3-(cyclohex-3-en-1-yl)oxiranecarboxylate.", "Step 3: The reaction between Ethyl 3-(cyclohex-3-en-1-yl)oxiranecarboxylate and sodium hydroxide in ethanol yields Ethyl 3-(cyclohex-3-en-1-yl)oxiranecarboxylate sodium salt.", "Step 4: The reaction between Ethyl 3-(cyclohex-3-en-1-yl)oxiranecarboxylate sodium salt and acetic acid in diethyl ether yields Ethyl 3-(cyclohex-3-en-1-yl)oxiranecarboxylic acid.", "Step 5: The reaction between Ethyl 3-(cyclohex-3-en-1-yl)oxiranecarboxylic acid and sodium hydroxide in ethanol yields Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate.", "Step 6: The product is isolated and purified using standard techniques such as filtration, washing, and drying with sodium chloride and magnesium sulfate." ] } | |

| 105786-34-3 | |

Fórmula molecular |

C10H15NO2 |

Peso molecular |

181.23 g/mol |

Nombre IUPAC |

ethyl (1R,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3/t6-,7+,8?,9+/m0/s1 |

Clave InChI |

SMNRHCYSKKEJLS-QRDCSKFFSA-N |

SMILES isomérico |

CCOC(=O)C1[C@@H]2C[C@H]([C@H]1N)C=C2 |

SMILES |

CCOC(=O)C1C2CC(C1N)C=C2 |

SMILES canónico |

CCOC(=O)C1C2CC(C1N)C=C2 |

Origen del producto |

United States |

Q1: What is the significance of the chirality of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate in the synthesis of pyrimido[2,1-a]isoindole enantiomers?

A1: The research demonstrates that using enantiomeric forms (di-endo and di-exo) of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate as starting materials leads to the synthesis of corresponding pyrimido[2,1-a]isoindole enantiomers []. This chirality transfer is crucial as different enantiomers of a molecule can exhibit different biological activities. The study confirms the transfer of chirality from the norbornene derivative to the final product. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

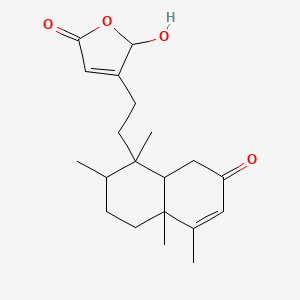

![2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol](/img/structure/B1148967.png)

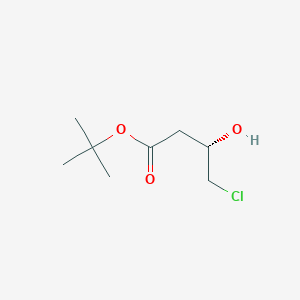

![4-Methyl-2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148969.png)